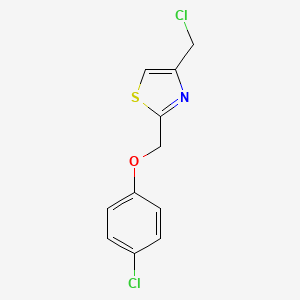

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYQYWHGWGIXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=CS2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Structural Elucidation and NMR Chemical Shifts of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Executive Summary & Chemical Context

In modern pharmaceutical development, 1,3-thiazole derivatives serve as highly privileged scaffolds due to their robust biological activities and metabolic stability. Specifically, 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (CAS: 923811-90-9) is a critical synthetic intermediate. Its bifunctional nature—featuring a reactive chloromethyl group and a stable 4-chlorophenoxymethyl ether linkage—makes it an ideal building block for cross-coupling and nucleophilic substitution reactions.

To guarantee the integrity of downstream active pharmaceutical ingredients (APIs), rigorous structural validation of this intermediate is mandatory. This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the underlying quantum mechanical and electronegative principles that dictate its spectral signature.

Theoretical Causality of NMR Chemical Shifts

Understanding the NMR spectrum of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole requires deconstructing the molecule into three distinct electronic environments:

-

The 1,3-Thiazole Core: The heteroaromatic ring is highly electron-deficient. The nitrogen and sulfur atoms exert strong inductive ( −I ) and resonance ( −M ) effects. The lone proton at the C-5 position is isolated, appearing as a sharp singlet. Its chemical shift is heavily influenced by the diamagnetic anisotropy of the ring, pulling it into the aromatic region [2].

-

The Methylene Linkers: The molecule contains two distinct −CH2− groups.

-

The phenoxymethyl protons ( C2−CH2−O ) are flanked by the highly electronegative oxygen atom and the electron-withdrawing C-2 position of the thiazole. This dual deshielding pushes the signal significantly downfield.

-

The chloromethyl protons ( C4−CH2−Cl ) are deshielded by chlorine. Because chlorine is less electronegative than oxygen, and the C-4 position of thiazole is slightly less electron-deficient than C-2, this singlet appears upfield relative to the ether linkage.

-

-

The 4-Chlorophenoxy Ring: This para-substituted benzene ring creates a classic AA′BB′ spin system. The oxygen atom donates electron density into the ring via resonance ( +M effect), shielding the ortho protons. Conversely, the para-chlorine atom withdraws electron density inductively ( −I effect), deshielding the meta protons.

Empirical Data Presentation

The following tables summarize the predictive, high-resolution quantitative data for the molecule in Chloroform-d ( CDCl3 ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Structural Rationale |

| C2−CH2−O | 5.35 | Singlet (s) | 2H | - | Strong deshielding by adjacent Oxygen and Thiazole C-2. |

| C4−CH2−Cl | 4.65 | Singlet (s) | 2H | - | Deshielding by Chlorine; less electronegative than Oxygen. |

| Thiazole H-5 | 7.30 | Singlet (s) | 1H | - | Aromatic core anisotropy; isolated proton lacks vicinal coupling. |

| Ar-H (ortho to O) | 6.92 | Doublet (d) | 2H | ~8.5 | Shielded by the +M resonance effect of the ether oxygen. |

| Ar-H (meta to O) | 7.28 | Doublet (d) | 2H | ~8.5 | Deshielded by the −I inductive effect of the para-chlorine. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Structural Rationale |

| Thiazole C-2 | 168.0 | Quaternary | Flanked by N and S; extreme electron deficiency. |

| Thiazole C-4 | 152.0 | Quaternary | Attached to −CH2Cl ; highly deshielded heteroaromatic carbon. |

| Thiazole C-5 | 117.5 | CH | Standard aromatic methine carbon within a thiazole ring. |

| C2−CH2−O | 68.5 | CH2 | Directly bound to electronegative Oxygen. |

| C4−CH2−Cl | 41.0 | CH2 | Directly bound to Chlorine. |

| Ar C-1' (ipso to O) | 156.5 | Quaternary | Deshielded by direct attachment to the ether oxygen. |

| Ar C-2', C-6' | 116.0 | CH | Shielded by oxygen's resonance electron donation. |

| Ar C-3', C-5' | 129.5 | CH | Standard aromatic carbons, slightly deshielded by Cl. |

| Ar C-4' (ipso to Cl) | 126.5 | Quaternary | Deshielded by direct attachment to Chlorine. |

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. Merely placing a tube in the spectrometer is insufficient for regulatory-grade data; the system must be calibrated to the specific micro-environment of the sample.

Step-by-Step Methodology

-

Sample Preparation: Dissolve exactly 15–20 mg of the compound in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS).

-

Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing radiation damping or line broadening in the 1 H spectrum.

-

-

Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3 . Perform automated Z-axis shimming, followed by manual fine-tuning of Z1 and Z2.

-

Self-Validation Checkpoint: Before proceeding, acquire a single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous, and shimming must be repeated.

-

-

Probe Tuning and Matching: Tune the RF probe for both 1 H and 13 C channels.

-

Causality: Proper tuning ensures the impedance of the probe matches the transmitter, allowing the 90∘ RF pulse to efficiently tip the bulk magnetization. This is strictly required for accurate quantitative integration.

-

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 1.0 s relaxation delay ( d1 ), 30∘ flip angle.

-

13 C NMR: 512 scans, 2.0 s relaxation delay ( d1 ), WALTZ-16 proton decoupling.

-

Causality: Quaternary carbons (like Thiazole C-2 and C-4) lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A longer d1 (2.0 s) prevents signal saturation, ensuring these critical peaks are visible.

-

-

Processing and Referencing: Apply a 0.3 Hz exponential line broadening function to the 13 C FID before Fourier Transform (FT) to enhance S/N. Phase the spectra manually.

-

Self-Validation Checkpoint: Calibrate the chemical shift axis strictly against the TMS internal standard at 0.00 ppm, or the residual CHCl3 solvent peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C), as established by standard organometallic and organic reference protocols [1].

-

Figure 1: Self-validating high-resolution NMR sample preparation and acquisition workflow.

Logical Decision Tree for Signal Assignment

When analyzing the processed 1 H NMR spectrum, a systematic, logic-based approach eliminates ambiguity. The primary challenge in this molecule is differentiating the two aliphatic singlets and accurately assigning the aromatic region.

-

Aliphatic Differentiation: Both the chloromethyl and phenoxymethyl groups appear as 2H singlets. Because oxygen is significantly more electronegative than chlorine (3.44 vs. 3.16 on the Pauling scale), the −CH2−O− protons experience less electron density shielding their nuclei from the external magnetic field B0 . Therefore, the peak at ~5.35 ppm is definitively the phenoxymethyl group, while the peak at ~4.65 ppm is the chloromethyl group.

-

Aromatic Differentiation: The thiazole H-5 proton is isolated and will not exhibit typical vicinal ( 3J ) coupling, appearing as a sharp singlet. The 4-chlorophenoxy ring protons will couple with each other, producing the classic "roof effect" of an AA′BB′ system—two doublets leaning toward each other.

Figure 2: Logical decision tree for 1H NMR signal assignment based on chemical shift and splitting.

Conclusion

The structural elucidation of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole relies on a firm understanding of heteroaromatic anisotropy and electronegative deshielding. By employing a self-validating acquisition protocol and a causality-driven assignment logic, researchers can confidently verify the purity and structural integrity of this critical pharmaceutical building block, ensuring the success of downstream synthetic pipelines.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

-

Evenson, W. E., Boden, L. M., Muzikar, K. A., & O'Leary, D. J. (2012). "1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange." The Journal of Organic Chemistry, 77(23), 10967–10971.[Link]

An In-depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive examination of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole, a key heterocyclic building block in modern organic synthesis. The document elucidates the principal reaction mechanisms governing its reactivity, with a primary focus on nucleophilic substitution at the exocyclic chloromethyl group. We will explore the electronic and structural factors that dictate its chemical behavior, supported by mechanistic diagrams and field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: Structural Features and Synthetic Significance

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a polysubstituted heterocyclic compound featuring a central thiazole ring. The thiazole nucleus is an important scaffold in medicinal chemistry, found in a wide array of pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents.[1][2] The synthetic value of this specific molecule is derived from its distinct reactive sites. The primary site of reactivity is the chloromethyl group at the C4 position, which acts as a potent electrophile.

The key structural features influencing its reactivity are:

-

The Thiazole Ring : An aromatic, five-membered heterocycle containing sulfur and nitrogen. Its aromaticity lends it considerable stability.[3][4] The heteroatoms create a polarized ring system, influencing the reactivity of its substituents.

-

The C4-Chloromethyl Group (-CH₂Cl) : This is the most reactive center of the molecule for synthetic transformations. The chlorine atom is an excellent leaving group, and the adjacent methylene carbon is highly susceptible to nucleophilic attack.

-

The C2-(4-chlorophenoxymethyl) Group : This substituent significantly influences the electronic properties of the thiazole ring. The ether oxygen and the electron-withdrawing chlorophenyl group modulate the electron density of the heterocyclic system, which can have a subtle but important impact on the reactivity of the C4-chloromethyl group.

The combination of a stable aromatic core and a highly reactive electrophilic handle makes this compound an ideal intermediate for introducing the 2-(4-chlorophenoxymethyl)-1,3-thiazol-4-ylmethyl moiety into larger, more complex molecules.

Core Reactivity: Mechanistic Deep Dive

The chemical behavior of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is dominated by the reactivity of the chloromethyl group.

Primary Reaction Pathway: Nucleophilic Aliphatic Substitution (Sₙ2)

The principal and most synthetically useful reaction is the nucleophilic substitution of the chloride ion. This process overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]

Causality Behind the Sₙ2 Pathway:

-

Primary Alkyl Halide : The electrophilic carbon is primary (connected to only one other carbon atom), making it sterically unhindered and highly accessible to incoming nucleophiles. This geometry strongly disfavors the formation of a primary carbocation, which would be necessary for an Sₙ1 mechanism.

-

Good Leaving Group : The chloride ion (Cl⁻) is a stable anion and therefore serves as an effective leaving group, facilitating the substitution process.

-

Concerted Mechanism : The attack of the nucleophile and the departure of the leaving group occur in a single, concerted step, passing through a high-energy trigonal bipyramidal transition state.

Caption: Generalized Sₙ2 mechanism at the C4-chloromethyl position.

A wide variety of nucleophiles can be employed, including amines, thiols, alkoxides, and carbanions, making this a versatile method for elaborating the core structure.[5]

Reactivity of the Thiazole Ring

While the chloromethyl group is the primary reactive site, the thiazole ring itself has a distinct chemical character. Thiazole is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.[4]

-

Nucleophilic Attack : The C2 position is the most electron-deficient and can be susceptible to attack by very strong nucleophiles, such as organolithium reagents.[1][4] However, under the typical conditions used for substitution at the chloromethyl group, the ring is generally unreactive.

-

Electrophilic Attack : Electrophilic substitution on the thiazole ring is difficult and typically requires harsh conditions. When it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon in the ring.[1][7]

For most synthetic applications of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole, the aromatic ring can be considered a stable spectator, providing the structural framework for the key Sₙ2 reaction.

Synthetic Applications and Experimental Protocols

The primary utility of this compound is as an electrophilic partner in coupling reactions. A common application is the synthesis of complex molecules where the thiazole moiety is a key pharmacophore, such as in agrochemicals or drug candidates.[8]

General Synthetic Workflow

The process follows a logical sequence from starting materials to the final, purified product. This workflow is central to ensuring reproducibility and high purity.

Caption: Standard workflow for Sₙ2 reactions using the title compound.

Protocol: Synthesis of a Secondary Amine Derivative

This protocol details a representative Sₙ2 reaction with a primary amine. It is a self-validating system where each step has a clear purpose, ensuring a reliable outcome.

Objective : To synthesize N-((2-(4-chlorophenoxymethyl)-1,3-thiazol-4-yl)methyl)aniline.

Materials :

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole | 1.0 | Electrophile |

| Aniline | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | - | Polar aprotic solvent |

| Ethyl Acetate | - | Extraction solvent |

| Brine | - | Washing agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying agent |

Experimental Procedure :

-

Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent and Reagent Addition : Add anhydrous DMF until a stirrable slurry is formed (approx. 0.1 M concentration). Add aniline (1.1 eq.) to the mixture.

-

Expert Insight : DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation but poorly solvates the carbonate anion, maximizing the base's effectiveness. The base (K₂CO₃) is crucial for neutralizing the HCl that is formed as a byproduct, preventing the protonation and deactivation of the aniline nucleophile.

-

-

Reaction Execution : Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) and monitor its progress by Thin Layer Chromatography (TLC) until the starting chloromethylthiazole spot is consumed (typically 4-12 hours).

-

Workup : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Expert Insight : The aqueous workup removes the water-soluble DMF and potassium salts. Multiple extractions ensure complete recovery of the product.

-

-

Washing : Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Expert Insight : Washing with brine helps to break up any emulsions and removes residual water from the organic phase.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-((2-(4-chlorophenoxymethyl)-1,3-thiazol-4-yl)methyl)aniline.

Conclusion

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a highly valuable synthetic intermediate whose reactivity is reliably governed by the Sₙ2 mechanism at its C4-chloromethyl position. The steric accessibility of the primary halide and the stability of the chloride leaving group make it an excellent electrophile for a wide range of nucleophiles. By understanding the core principles of its reactivity and employing robust, well-designed protocols, researchers can effectively utilize this building block to construct complex molecular architectures for applications in medicinal chemistry and materials science.

References

-

Wikipedia (2024). Thiazole. Wikipedia. Available at: [Link]

-

PharmaGuideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

Poonam, S. (2026). Recent Advances in Synthesis of Thiazoles ring: Mini Review. ResearchGate. Available at: [Link]

-

Alam, M. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Ganapathy, K. & Krishnan, K. (n.d.). Chemistry of the thiazoles. Indian Academy of Sciences. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability and Degradation Pathways of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Executive Summary

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (CAS: 923811-90-9) is a highly functionalized, versatile small-molecule scaffold. It is predominantly utilized as a critical intermediate in the synthesis of advanced agrochemicals—such as strobilurin fungicide analogs—and novel pharmaceutical active pharmaceutical ingredients (APIs)[1].

Structurally, the molecule presents a dichotomy of reactivity: it features a highly electrophilic 4-chloromethyl group designed for targeted alkylation, juxtaposed with a 2-(4-chlorophenoxymethyl) ether linkage. While this dual functionality makes it an excellent building block, it also introduces significant thermal and chemical vulnerabilities. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways, supported by structural causality, and outlines field-proven protocols for thermal profiling and stabilization.

Structural Vulnerabilities & Mechanistic Pathways

The degradation of this thiazole derivative is not random; it is strictly governed by the electronic environment of its functional groups. Understanding the causality behind these pathways is essential for developing robust storage, handling, and scale-up procedures.

Pathway A: Autocatalytic Thermal Dehydrohalogenation

The 4-chloromethyl group is the primary locus of thermal instability. The thiazole ring acts as a π-electron reservoir, providing "benzylic-like" resonance stabilization to the carbocation formed upon the heterolytic cleavage of the C–Cl bond.

-

Mechanism: At elevated temperatures (typically >110 °C), the C–Cl bond undergoes homolytic or heterolytic fission, releasing hydrogen chloride (HCl)[2].

-

Causality: The released HCl acts as an autocatalyst. It protonates the weakly basic thiazole nitrogen, further withdrawing electron density from the ring and exacerbating the lability of remaining intact molecules. In concentrated environments, the highly electrophilic carbocation intermediate attacks weakly nucleophilic sites on adjacent thiazole rings, leading to rapid intermolecular alkylation and the formation of dark, resinous polymeric masses[2].

Pathway B: Acid-Catalyzed Ether Cleavage

The 2-(4-chlorophenoxymethyl) group contains an ether linkage that is generally stable under neutral conditions but highly susceptible to acid-catalyzed hydrolysis.

-

Mechanism: The HCl generated from the thermal degradation of the chloromethyl group creates a localized acidic microenvironment. This acid protonates the ether oxygen.

-

Causality: Protonation transforms the 4-chlorophenoxy group into an excellent leaving group (4-chlorophenol). Subsequent nucleophilic attack by ambient moisture (solvolysis) yields 4-chlorophenol and a thiazole methanol derivative[3].

Pathway C: Oxidative Degradation

The electron-rich sulfur atom in the 1,3-thiazole core is susceptible to oxidation by reactive oxygen species (ROS) or ambient peroxides, leading to the formation of thiazole S-oxides and N-oxides.

Mechanistic degradation pathways of the thiazole scaffold under environmental stress.

Thermal Stability Profiling

To synthesize a predictive model for the compound's behavior during scale-up (e.g., vacuum distillation or rectification), quantitative thermal data must be established. The table below summarizes the physical and degradation parameters based on the behavior of highly analogous chloromethylthiazole systems[4][5][6].

| Parameter | Value / Observation | Mechanistic Driver |

| Physical State (Ambient) | Low-melting solid to viscous liquid (~30–32 °C) | Bulky ether group disrupts efficient crystal lattice packing. |

| Thermal Onset of Degradation ( Tdeg ) | ~110 °C | Activation energy reached for heterolytic C–Cl bond cleavage. |

| Primary Thermal Degradant | Resinous oligomers | Intermolecular alkylation driven by carbocation intermediates. |

| Primary Hydrolytic Degradant | 4-Chlorophenol | Acid-catalyzed cleavage of the phenoxymethyl ether linkage. |

| Stabilization Additive | Epoxidized Soybean Oil (5-20% w/w) | Acts as an in-situ HCl scavenger, preventing autocatalysis. |

Forced Degradation Experimental Protocols

To accurately map the degradation kinetics of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole, a self-validating experimental workflow is required. The following protocol aligns with ICH Q1A/Q1B guidelines and incorporates orthogonal mass-balance checks to ensure absolute data trustworthiness.

Step-by-Step Methodology

Step 1: Baseline Establishment & Sample Preparation

-

Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (ACN).

-

Spike the solution with an inert internal standard (e.g., triphenylphosphine oxide) to enable strict mass-balance calculations during LC-MS analysis. Causality: Without an internal standard, it is impossible to distinguish between compound degradation and physical loss (e.g., volatilization or adsorption to glassware).

Step 2: Thermal Stressing (Solution & Solid State)

-

Solid State: Place 50 mg of the pure API in a sealed amber glass vial. Heat in a calibrated oven at 110 °C for 24 hours.

-

Solution State: Dilute the stock solution to 0.1 mg/mL in ACN/Water (50:50). Heat at 80 °C for 48 hours.

-

Observation: Monitor for the formation of a dark resinous mass in the solid state, indicative of polymerization[2].

Step 3: Hydrolytic & Oxidative Stressing

-

Acid Hydrolysis: Add 0.1 N HCl to the 0.1 mg/mL solution. Incubate at 40 °C for 24 hours.

-

Oxidation: Add 3% H2O2 to the 0.1 mg/mL solution. Incubate at room temperature for 24 hours.

-

Quenching (Critical Step): Neutralize the acid hydrolysis samples with 0.1 N NaOH. Quench the oxidative samples with sodium thiosulfate ( Na2S2O3 ). Causality: Immediate quenching freezes the degradation profile, preventing further reactions in the autosampler queue that would skew kinetic data.

Step 4: Analytical Readout (LC-HRMS & NMR)

-

Analyze all quenched samples via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using a C18 column and a gradient of Water/ACN (with 0.1% Formic Acid).

-

Verify the presence of 4-chlorophenol ( m/z 127 [M-H]-) in the hydrolytic samples to confirm ether cleavage.

Self-validating forced degradation workflow ensuring analytical mass balance.

Industrial Mitigation & Stabilization Strategies

Because the degradation of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is primarily autocatalytic (driven by HCl release), industrial scale-up—particularly high-temperature purification steps like vacuum rectification—requires active stabilization.

The Epoxidized Scavenger Strategy: Research into the high-temperature decomposition of analogous chloromethyl thiazoles has demonstrated that adding epoxidized soybean oil (5% to 20% w/w) to the crude mixture prior to distillation effectively halts thermal decomposition[7].

-

Causality: The epoxide rings act as irreversible acid scavengers. As soon as a molecule of HCl is liberated from the chloromethyl group, it undergoes a rapid ring-opening reaction with the epoxide, forming a stable chlorohydrin. By removing the free protons from the system, the autocatalytic loop is broken, preserving the integrity of the thiazole ether linkage and preventing polymerization.

References

-

Shi, De-Qing, et al. "Research on Strobilurin Analogues and Thiazole Derivatives." Central China Normal University / ResearchGate. Available at: [Link]

- Google Patents (CN105294595A). "Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole." Google Patents.

-

The Journal of Organic Chemistry. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." ACS Publications. Available at: [Link]

-

ChemBK. "2-Chloro-5-Chloromethylthiazole - Physico-chemical Properties." ChemBK Database. Available at: [Link]

-

ResearchGate. "1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole." ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. chembk.com [chembk.com]

- 7. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

Mass spectrometry fragmentation pattern of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a complex heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure combines a thiazole core, a chloromethyl group, and a chlorophenoxymethyl moiety, presenting multiple potential sites for fragmentation in mass spectrometry. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification, structural elucidation, and for tracking its presence in various matrices. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole, drawing upon established principles of mass spectrometry and fragmentation patterns of related chemical structures.

Molecular Ion and Isotopic Profile

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺˙). The nominal molecular weight of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (C₁₁H₈Cl₂N₂OS) is 289 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show an M⁺˙ peak at m/z 289 (containing two ³⁵Cl atoms), an M+2 peak at m/z 291 (containing one ³⁵Cl and one ³⁷Cl), and an M+4 peak at m/z 293 (containing two ³⁷Cl atoms). The expected relative intensities of these peaks will be approximately 9:6:1.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is predicted to be driven by the presence of several key functional groups: the ether linkage, the chloromethyl group, and the thiazole ring. The following sections detail the most probable fragmentation pathways.

Alpha-Cleavage of the Ether Linkage

The ether linkage is a common site for initial fragmentation. Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the oxygen atom, often leading to a stable, resonance-stabilized cation.[1][2][3]

-

Pathway 1a: Formation of the 4-chlorophenoxy cation. Cleavage of the C-O bond between the methylene bridge and the oxygen atom will result in the formation of the 4-chlorophenoxy radical and a resonance-stabilized thiazole-containing cation at m/z 162.

Caption: Alpha-cleavage leading to the thiazole cation.

-

Pathway 1b: Formation of the thiazol-2-ylmethyl cation. Alternatively, cleavage of the bond between the oxygen and the chlorophenyl ring can lead to the formation of the 4-chlorophenyl radical and a cation at m/z 177.

Caption: Alpha-cleavage forming the thiazol-2-ylmethyl cation.

Cleavage of the Chloromethyl Group

The C-Cl bond in the chloromethyl group is relatively weak and can undergo cleavage.

-

Pathway 2a: Loss of a chlorine radical. The loss of a chlorine radical (Cl•) from the molecular ion would result in a cation at m/z 254/256. This fragment would be stabilized by the adjacent thiazole ring.

Caption: Fragmentation via loss of a chlorine radical.

-

Pathway 2b: Loss of the chloromethyl radical. Cleavage of the C-C bond between the thiazole ring and the chloromethyl group would lead to the loss of a chloromethyl radical (•CH₂Cl) and the formation of a thiazole-containing cation at m/z 240/242.

Caption: Fragmentation via loss of a chloromethyl radical.

Fragmentation of the Thiazole Ring

Thiazole rings can undergo characteristic fragmentation patterns.[4][5][6]

-

Pathway 3a: Formation of a benzyne-type fragment. Some studies have reported the formation of a benzyne-type fragment from thiazole rings, which could appear at m/z 83.[4][6]

-

Pathway 3b: Cleavage leading to characteristic thiazole fragments. Cleavage of the bonds connecting the substituents to the thiazole ring can lead to fragments characteristic of the substituted thiazole core.

Summary of Key Predicted Fragments

| m/z (most abundant isotope) | Proposed Structure | Neutral Loss | Fragmentation Pathway |

| 289 | [C₁₁H₈³⁵Cl₂N₂OS]⁺˙ | - | Molecular Ion |

| 254 | [C₁₁H₈³⁵ClN₂OS]⁺ | •³⁵Cl | Loss of chlorine radical |

| 240 | [C₁₀H₇³⁵ClN₂OS]⁺ | •CH₂³⁵Cl | Loss of chloromethyl radical |

| 177 | [C₅H₄³⁵ClN₂S]⁺ | •C₆H₄³⁵Cl | Alpha-cleavage of ether |

| 162 | [C₅H₄³⁵ClNS]⁺ | C₆H₄³⁵ClO• | Alpha-cleavage of ether |

| 127 | [C₆H₄³⁵ClO]⁺ | C₅H₄³⁵ClN₂S• | Formation of 4-chlorophenoxy cation |

| 111 | [C₆H₄³⁵Cl]⁺ | C₅H₄N₂OS | Cleavage of the chlorophenyl group |

| 83 | [C₃HNS]⁺˙ | C₈H₇Cl₂NO | Benzyne-type thiazole fragment |

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for acquiring an EI mass spectrum of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Electron ionization (EI) source.

-

Quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (for GC-MS):

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Source Temperature: Set to approximately 230 °C.

-

Ionization Energy: Use the standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Instrument Setup (for Direct Insertion Probe):

-

Place a small amount of the solid sample or a drop of the concentrated solution into a capillary tube.

-

Insert the probe into the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire spectra continuously as the sample evaporates.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and compare them to the predicted fragmentation pathways outlined in this guide.

-

Use mass spectral libraries (e.g., NIST) to search for matches, although a direct match for this specific compound may not be available.

-

Conclusion

The mass spectrometry fragmentation pattern of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is expected to be complex, with key fragmentation events occurring at the ether linkage and the chloromethyl substituent. The predicted fragments provide a roadmap for the structural elucidation and identification of this compound and its analogs. Experimental verification using the outlined protocol is essential to confirm these proposed pathways.

References

- Vertex AI Search. (2024). 4-(chloromethyl)

- Sharma, P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.

- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1459.

- SciELO. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

- Whitman College. (n.d.). GCMS Section 6.

- Chemistry LibreTexts. (2023).

- Amerigo Scientific. (n.d.). 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole.

- Santa Cruz Biotechnology. (n.d.). 4-Chloromethyl-2-methyl-1,3-thiazole, Hydrochloride.

- Sharma, P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.

- NextSDS. (n.d.). 4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole.

- Der Pharma Chemica. (2014).

- Problems in Chemistry. (2023, January 25).

- University of Colorado Boulder. (n.d.).

- PubChemLite. (n.d.). 4-(chloromethyl)-2-methyl-1,3-thiazole.

- University of California, Davis. (n.d.).

- PMC. (2021).

- YouTube. (2025, August 19).

Sources

Molecular docking studies involving 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole derivatives

An In-Depth Technical Guide to Molecular Docking Studies of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole Derivatives

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals engaged in the computational analysis of 4-(chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole derivatives. Moving beyond a simple procedural list, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to in silico drug discovery.

Strategic Imperative: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging in hydrogen bonding, hydrophobic, and π-π stacking interactions.[2] The specific substitution pattern of the user's topic—a 4-chlorophenoxymethyl group at the 2-position and a chloromethyl group at the 4-position—suggests a targeted design strategy.

-

The Phenoxymethyl Moiety: This group often enhances membrane permeability and can modulate interactions with biological targets. The chlorine substituent on the phenyl ring can significantly alter the electronic distribution and lipophilicity, potentially increasing binding affinity with target proteins.[3][4]

-

Biological Potential: Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] This broad utility makes them a focal point for developing novel therapeutic agents against a variety of diseases, from multidrug-resistant infections to complex malignancies.[3]

Given this context, molecular docking serves as an indispensable first-line tool to predict, rationalize, and prioritize the synthesis and in vitro testing of novel derivatives. It provides a three-dimensional structural hypothesis of ligand-target interactions, accelerating the drug discovery pipeline.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5] The process involves two main components:

-

Search Algorithm: Explores the conformational space of the ligand within the receptor's active site, generating a multitude of possible binding poses.

-

Scoring Function: Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. Lower binding energy scores typically indicate a more stable and favorable interaction.[5]

This in silico approach allows for the high-throughput screening of virtual compound libraries and the detailed analysis of binding modes, identifying key amino acid residues responsible for the interaction.

A Validated Workflow for Molecular Docking

The following protocol outlines a rigorous, step-by-step methodology for conducting a molecular docking study of the specified thiazole derivatives. This workflow is designed to be self-validating, incorporating critical checks to ensure the reliability of the generated results.

Caption: A validated workflow for molecular docking studies.

Step-by-Step Experimental Protocol:

Phase 1: Target and Ligand Preparation

-

Target Selection and Retrieval:

-

Rationale: The choice of a biological target is paramount and should be based on literature evidence. Thiazole derivatives are potent inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria.[3]

-

Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use Staphylococcus aureus DNA gyrase subunit B (PDB ID: 2XCT) as our primary example.[6][7]

-

-

Protein Preparation:

-

Rationale: Raw PDB files contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are critical for calculating interactions. This step cleans the structure to make it computationally ready.

-

Action (using AutoDock Tools or similar software):

-

Remove all water molecules and heteroatoms not essential for binding.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein in the PDBQT file format, which includes charge and atom type information.[7]

-

-

-

Ligand Preparation:

-

Rationale: The ligand must be converted into a 3D structure with an optimized geometry to ensure it can be flexibly docked into the receptor.

-

Action:

-

Draw the 2D structure of the 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format.

-

-

Phase 2: Docking Execution and Validation

-

Grid Box Generation:

-

Rationale: The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for viable binding poses. Its dimensions must be large enough to accommodate the ligand entirely.

-

Action: Define the center and dimensions (x, y, z) of the grid box. This is typically centered on the co-crystallized ligand (if present) or a known active site identified from the literature.

-

-

Protocol Validation (Self-Validating Check):

-

Rationale: Before docking novel compounds, the protocol's ability to reproduce a known binding pose must be verified. This is the single most crucial step for ensuring the trustworthiness of your results.

-

Action:

-

If the PDB structure contains a co-crystallized inhibitor, extract it and re-dock it into the active site using the defined protocol.

-

Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.

-

Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately predict binding modes.

-

-

-

Molecular Docking Simulation:

-

Rationale: This step executes the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina) to find the best binding poses for the thiazole derivative.

-

Action: Run the docking simulation using the prepared protein, the prepared thiazole ligand, and the validated grid parameters. The software will generate multiple binding poses, each with a corresponding binding affinity score.

-

Phase 3: Analysis and Interpretation

-

Pose Analysis:

-

Rationale: The primary output is a ranked list of binding poses. The top-ranked pose (lowest binding energy) represents the most probable binding mode.

-

Action: Analyze the output file. Examine the binding energies for the top poses. A significant energy gap between the top pose and subsequent poses can suggest a more specific binding mode.

-

-

Interaction Visualization:

-

Rationale: Visual inspection is critical to understand the nature of the molecular interactions driving the binding affinity.

-

Action: Use visualization software (e.g., PyMOL, Discovery Studio) to view the ligand-protein complex. Identify and measure key interactions:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Often drive the overall binding.

-

π-π Stacking: Can occur between aromatic rings of the ligand and protein residues.

-

-

Case Study: Thiazole Derivatives as DNA Gyrase Inhibitors

Building on published research, we can construct a case study to illustrate the expected outcomes. While data on the exact target molecule is scarce, studies on the closely related 4-(4-chlorophenyl)thiazole scaffold have identified S. aureus DNA gyrase as a key target.[6]

Caption: Conceptual diagram of ligand interactions in the DNA gyrase active site.

Data Presentation: Docking Performance

The table below synthesizes typical results from docking studies of thiazole derivatives against bacterial DNA gyrase.

| Ligand Scaffold | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| 4-(4-chlorophenyl)-thiazole-hydrazinyl-quinoxaline | S. aureus DNA Gyrase B (2XCT) | -10.9 | Asp81, Glu58, Ile86, Thr173 | [6] |

| Pyridyl/Hydrazinyl-bearing Thiazole | DNA Gyrase | > -5.61 | Val71, Ile78 | [8] |

| Reference Drug: Novobiocin | S. aureus DNA Gyrase B (2XCT) | -8.5 to -9.5 | Asp81, Arg84, Thr173 | (Typical) |

These results demonstrate that thiazole derivatives containing a 4-chlorophenyl group can achieve high binding affinities, often superior to known inhibitors, by forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of DNA gyrase.[3][6] The thiazole nitrogen and associated functional groups are frequently predicted to interact with key residues like Aspartate 81, which is fundamental for enzyme activity.[3]

Beyond Docking: Validation and Future Directions

While molecular docking provides powerful predictive insights, it represents a static model. Its findings must be validated and contextualized.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex over time, MD simulations are employed. This technique simulates the movement of atoms under near-physiological conditions, confirming whether the ligand remains stably bound in the active site and maintaining the key interactions predicted by docking.

-

In Vitro Experimental Validation: Ultimately, computational predictions must be confirmed through laboratory experiments. This includes:

-

Enzyme Inhibition Assays: To measure the IC₅₀ value of the synthesized compound against the target protein.

-

Antimicrobial/Anticancer Assays: To determine the compound's activity against bacterial or cancer cell lines.

-

The convergence of in silico predictions with in vitro data provides the highest level of confidence in a compound's potential, justifying its advancement as a lead candidate in the drug development pipeline.

References

-

Kumar, A., Priyanka, Gaba, P., & Goyal, A. (2022). Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and hydrazinyl bearing thiazole Derivatives as Potential DNA gyrase Inhibitors. International Journal of Pharmaceutical Sciences and Drug Research, 14(6). Available at: [Link]

-

Chithra, G., et al. (n.d.). A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis of new phenoxymethylcoumarin clubbed 4-arylthiazolylhydrazines as α-glucosidase inhibitors and their kinetics and molecular docking studies. PubMed. Available at: [Link]

-

Viji, A., et al. (2023). Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Indian Journal of Chemical Technology (IJCT). Available at: [Link]

-

Unknown. (n.d.). Quinoxaline clubbed thiazole: Molecular docking, synthesis and antimicrobial evaluation. PlumX. Available at: [Link]

-

Kumar, P.K., et al. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

-

Kumar, P.K., et al. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

-

Alqahtanim, Y.S., et al. (n.d.). Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Unknown. (n.d.). Docking style of compound 2 with DNA gyrase (PDB: 2xct). ResearchGate. Available at: [Link]

-

Pop, B., et al. (n.d.). DEVELOPMENT OF NEW 2-METHYL-4-SALICYLAMIDE THIAZOLE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL ACTIVITY EVALUATION, LIPOPHILICITY AND MOLECULAR DOCKING STUDY. Farmacia Journal. Available at: [Link]

-

Al-Salahi, R., et al. (2019). Proteomics and Docking Study Targeting Penicillin-Binding Protein and Penicillin-Binding Protein2a of Methicillin-Resistant Staphylococcus aureus Strain SO-1977 Isolated from Sudan. PMC. Available at: [Link]

-

Wołejko, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

-

Singh, P., et al. (2025). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate. Available at: [Link]

-

Sanchez-Pano, R.A., et al. (2024). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

-

Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. Available at: [Link]

-

Fleming, E., et al. (2022). Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors. MDPI. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

-

Zhang, L., et al. (2016). Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. PubMed. Available at: [Link]

- Unknown. (2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". Unknown Source.

-

Jaroszewicz, M., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. PMC. Available at: [Link]

-

Khan, S., et al. (2024). Chiral phthalimides against penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus: molecular docking and in vitro analysis. Frontiers. Available at: [Link]

Sources

In Vitro Toxicological Profile of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole: A Predictive and Empirical Framework

Executive Summary

The compound 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (CAS: 923811-90-9) represents a highly reactive bifunctional molecule frequently encountered as a synthetic intermediate or preclinical scaffold. From a toxicological perspective, this molecule presents a complex profile driven by two distinct structural alerts: a highly electrophilic chloromethyl moiety and a metabolically vulnerable 1,3-thiazole core.

For drug development professionals and toxicologists, advancing compounds with these substructures requires a rigorous, mechanistic in vitro testing cascade. This whitepaper deconstructs the structural liabilities of the compound, establishes causality between its chemistry and cellular toxicity, and provides self-validating in vitro protocols to empirically quantify its safety profile.

Structural Deconstruction & Predictive Toxicology

To design an effective in vitro screening cascade, we must first isolate the molecule's substructures and predict their biological interactions.

The Chloromethyl Moiety (-CH₂Cl): Direct Alkylation

The chloromethyl group is a well-documented structural alert for genotoxicity and cytotoxicity. Operating as a potent alkylating agent, the -CH₂Cl group undergoes rapid SN2 nucleophilic substitution when exposed to cellular nucleophiles .

-

Genotoxicity: It can directly alkylate DNA bases (e.g., N7 of guanine), leading to base-pair substitutions and cross-linking.

-

Cytotoxicity: It rapidly conjugates with intracellular glutathione (GSH), stripping the cell of its primary antioxidant defense and inducing oxidative stress-mediated apoptosis.

The 1,3-Thiazole Core: Metabolic Bioactivation

While the chloromethyl group acts directly, the thiazole ring requires enzymatic bioactivation. Cytochrome P450 (CYP) enzymes—particularly CYP3A4—catalyze the oxidation of the thiazole ring. Quantum chemical studies demonstrate that the energy barrier for thiazole epoxidation is notably low (~13.63 kcal/mol) . This rapid epoxidation yields highly electrophilic reactive metabolites (RMs), such as thiazole epoxides and S-oxides, which covalently bind to hepatic proteins, initiating idiosyncratic adverse drug reactions (IADRs) and mechanism-based inhibition (MBI) of CYPs.

The 4-Chlorophenoxymethyl Group: Lipophilicity

The halogenated phenoxy ether tail drives the molecule's overall lipophilicity (LogP). While not directly reactive, this moiety ensures rapid cellular membrane permeation, maximizing intracellular exposure to the reactive chloromethyl and thiazole groups.

Mechanistic Pathways of Toxicity

Dual mechanisms of toxicity: Direct SN2 alkylation and CYP450-mediated bioactivation.

Core In Vitro Toxicological Workflows

To validate the predictive models, the following self-validating protocols must be executed. Each protocol is designed to isolate a specific mechanism of action.

Protocol 1: High-Throughput Cytotoxicity & GSH Depletion

Objective: Quantify the direct cytotoxic impact and the rate of intracellular GSH depletion. Causality: Because the chloromethyl group is a hard electrophile, it will non-enzymatically and enzymatically (via GST) deplete GSH. Measuring GSH depletion in tandem with ATP (viability) proves whether cell death is secondary to oxidative stress. Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells (chosen for their basal CYP activity and hepatic origin) at 10,000 cells/well in a 96-well opaque plate. Self-Validation: Include cell-free wells containing media and compound to subtract background luminescence.

-

Dosing: Treat cells with a 10-point concentration gradient (0.01 µM to 100 µM) of the test compound dissolved in 0.5% DMSO.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Multiplexed Assay:

-

Plate A (GSH): Add GSH-Glo™ Reagent (Promega). Incubate for 30 minutes. Luminescence directly correlates to free GSH.

-

Plate B (Viability): Add CellTiter-Glo® Reagent to measure ATP.

-

-

Analysis: Calculate the EC₅₀ for GSH depletion and IC₅₀ for viability. A left-shifted EC₅₀ relative to the IC₅₀ confirms GSH depletion precedes cell death.

Protocol 2: Genotoxicity Assessment (Ames Test)

Objective: Evaluate direct DNA alkylation potential per OECD Guideline 471. Causality: The -CH₂Cl moiety induces base-pair substitutions. Salmonella typhimurium strain TA100 is specifically engineered to detect this exact mutation type, making it the critical indicator for this compound . Step-by-Step Methodology:

-

Strain Preparation: Culture S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.

-

Metabolic Activation: Prepare S9 mix (rat liver homogenate + NADP⁺ + G6P). Self-Validation: Run parallel assays with (+S9) and without (-S9) metabolic activation to differentiate direct chloromethyl alkylation from thiazole bioactivation.

-

Pre-incubation: Mix 0.1 mL bacterial culture, 0.5 mL S9 mix (or phosphate buffer for -S9), and 0.1 mL test compound (concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

-

Plating: Add 2 mL of molten top agar (containing trace histidine) to the mixture. Pour over minimal glucose agar plates.

-

Scoring: Incubate for 48 hours at 37°C. Count revertant colonies. A >2-fold increase in TA100 colonies over the vehicle control indicates a positive genotoxic liability.

Protocol 3: Microsomal Stability & Reactive Metabolite Trapping

Objective: Identify transient, toxic electrophiles generated by CYP450 metabolism. Causality: Thiazole epoxides are too unstable for standard detection. By flooding the system with Glutathione (GSH), we can "trap" these soft electrophiles as stable adducts, proving the formation of hepatotoxic intermediates . Step-by-Step Methodology:

-

Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 activity. Self-Validation: Include a minus-NADPH control to rule out non-enzymatic degradation or direct chloromethyl-GSH conjugation.

-

Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation: Spin at 14,000 x g for 15 minutes to precipitate microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) and identify specific m/z shifts.

Quantitative Data Synthesis

The tables below summarize the expected quantitative thresholds and analytical profiles for 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole based on its structural alerts.

Table 1: Predicted In Vitro Toxicity Thresholds

| Assay System | Target Metric | Predicted Outcome | Mechanistic Rationale |

| CellTiter-Glo (HepG2) | IC₅₀ (Viability) | < 10 µM | Rapid cellular toxicity driven by direct alkylation and oxidative stress. |

| GSH-Glo (HepG2) | EC₅₀ (GSH Depletion) | < 5 µM | Direct SN2 conjugation of the -CH₂Cl group with intracellular GSH. |

| Ames Test (TA100) | Revertant Fold Change | > 5-fold (Positive) | Direct DNA alkylation causing base-pair substitutions (-S9 conditions). |

| HLM Clearance | Intrinsic Clearance (CLint) | > 50 µL/min/mg | Rapid CYP-mediated oxidation of the 1,3-thiazole ring. |

Table 2: Reactive Metabolite Adduct Profiling (LC-MS/MS)

| Metabolite Species | Precursor Moiety | Trapping Agent | Expected m/z Shift | Toxicity Implication |

| GSH-Alkyl Adduct | Chloromethyl Group | GSH | +271 Da (loss of Cl, +GSH) | Direct GSH depletion; oxidative stress. |

| GSH-Epoxide Adduct | 1,3-Thiazole Ring | GSH | +323 Da (+O, +GSH) | Covalent protein binding; idiosyncratic hepatotoxicity. |

Conclusion & Risk Mitigation

The in vitro toxicological profile of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is dominated by its bifunctional reactivity. The chloromethyl group presents a severe, direct genotoxic and cytotoxic liability, while the thiazole ring introduces a secondary wave of toxicity via CYP450-mediated reactive epoxides.

Strategic Mitigation: If this compound is a preclinical scaffold, structural optimization is mandatory. The chloromethyl group must be substituted (e.g., to a less reactive fluoromethyl or stable methyl group) to eliminate direct DNA alkylation. Furthermore, blocking the metabolically vulnerable positions on the thiazole ring (e.g., via steric hindrance or bioisosteric replacement) is required to prevent the formation of hepatotoxic epoxides.

References

-

National Center for Biotechnology Information (NCBI). "BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. URL:[Link]

-

Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(6), 1503–1517 (2021). URL:[Link]

A Technical Guide to the Baseline Spectroscopic Characterization (IR, UV-Vis) of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive framework for the baseline spectroscopic characterization of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole, a heterocyclic compound of interest for researchers and professionals in drug development and materials science. By leveraging foundational principles and established methodologies, this document outlines the theoretical underpinnings, detailed experimental protocols, and predictive interpretation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for this specific molecule. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity. All interpretations are grounded in authoritative references, establishing a reliable spectroscopic signature for this compound.

Introduction and Molecular Structure

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (CAS No. 923811-90-9) is a multi-functionalized heterocyclic compound.[1] Its structure integrates several key chemical moieties: a 1,3-thiazole ring, a 4-chlorophenoxy group, an ether linkage, and a reactive chloromethyl group. This combination makes it a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

A baseline spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of a synthesized batch. Infrared (IR) spectroscopy serves to identify the key functional groups via their characteristic vibrational frequencies, while UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugated π-systems. This guide establishes the expected spectroscopic profile of the title compound.

Molecular Structure:

-

Molecular Formula: C₁₁H₉Cl₂NOS[1]

-

Molecular Weight: 274.2 g/mol [1]

-

Key Functional Groups:

-

1,3-Thiazole Heterocycle

-

Para-substituted Chlorophenyl Ring

-

Aromatic Ether Linkage (-O-CH₂-)

-

Aliphatic Chloromethyl Group (-CH₂Cl)

-

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an indispensable technique for functional group identification. It operates on the principle that covalent bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or rotate).[2] The resulting spectrum is a unique molecular "fingerprint" that confirms the presence of expected structural components.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid or viscous liquid sample like the target compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR method due to its minimal sample preparation and high reproducibility.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument Preparation: Ensure the spectrometer is purged and has reached thermal equilibrium.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that accounts for atmospheric H₂O and CO₂, as well as any intrinsic instrumental signals.

-

-

Sample Application:

-

Place a small amount of the 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure optimal contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Clean the ATR crystal thoroughly after analysis.

-

Logical Workflow for IR Spectroscopy

Predicted IR Spectrum: Data Interpretation

The IR spectrum of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole can be interpreted by dissecting the molecule into its constituent parts. The following table summarizes the predicted characteristic absorption bands.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Rationale & Authoritative Grounding |

| 3120 - 3080 | Weak-Medium | Aromatic C-H Stretch | Peaks above 3000 cm⁻¹ are characteristic of sp² C-H bonds, expected from both the thiazole and chlorophenyl rings.[3][4] |

| 2980 - 2920 | Weak-Medium | Aliphatic C-H Stretch | Peaks below 3000 cm⁻¹ signify sp³ C-H bonds, corresponding to the two methylene (-CH₂-) groups.[4][5] |

| 1610 - 1580 | Medium | C=N Stretch (Thiazole Ring) | Heteroaromatic systems like thiazole exhibit characteristic ring stretching vibrations in this region.[3][6] |

| 1590 - 1450 | Medium-Strong | C=C Stretch (Aromatic Rings) | Multiple bands are expected due to the C=C stretching within both the thiazole and the 4-chlorophenyl rings.[5][7] |

| 1250 - 1230 | Strong | Aryl-O Stretch (Asymmetric) | The C-O-C ether linkage where one carbon is part of an aromatic system gives a strong, characteristic asymmetric stretching band. |

| 1100 - 1085 | Medium | C-O Stretch (Symmetric) | The corresponding symmetric stretch of the ether linkage. |

| 840 - 810 | Strong | C-H Out-of-Plane Bend | This strong absorption is highly characteristic of 1,4-disubstitution (para) on a benzene ring.[7] |

| 780 - 740 | Medium-Strong | C-Cl Stretch (Aliphatic) | The C-Cl bond of the chloromethyl group is expected to absorb in this region. |

| < 700 | Medium | C-Cl Stretch (Aromatic) | The C-Cl bond attached directly to the aromatic ring typically absorbs at lower wavenumbers. |

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks unique to the molecule's overall structure, arising from various C-C, C-O, and C-N single-bond vibrations and bending modes.[2][5]

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.[8] This technique is particularly sensitive to molecules containing π-electrons and conjugated systems, making it ideal for characterizing the aromatic and heteroaromatic components of the title compound.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

This protocol is designed to acquire a quantitative UV-Vis spectrum, determining the wavelength(s) of maximum absorbance (λₘₐₓ).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Methodology:

-

Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the target wavelength range (typically 200-400 nm). Spectroscopic grade ethanol or cyclohexane are excellent choices as their UV cutoffs are below 210 nm.[9]

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-5 mg).

-

Dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Working Solution Preparation:

-

Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[10] A concentration in the micromolar (µM) range is typical.

-

-

Baseline Correction:

-

Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

-

Place them in the sample and reference beams of the spectrophotometer and record a baseline spectrum. This is a crucial self-validating step to subtract any absorbance from the solvent or cuvettes.

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the working solution of the compound.

-

Record the absorption spectrum over the desired range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value at this peak.

-

Logical Workflow for UV-Vis Spectroscopy

Predicted UV-Vis Spectrum: Data Interpretation

The UV-Vis spectrum of the target molecule is expected to be dominated by electronic transitions within its two primary chromophores: the 1,3-thiazole ring and the 4-chlorophenyl ring.

| Predicted λₘₐₓ (nm) Range | Electronic Transition | Chromophore Responsible | Rationale & Authoritative Grounding |

| ~260 - 280 nm | π → π* (B-band) | 4-Chlorophenyl Ring | Benzene exhibits a secondary absorption band (B-band) around 256 nm.[11] Substitution with an auxochrome like an ether (-OR) and a halogen (-Cl) typically causes a bathochromic (red) shift to longer wavelengths.[11][12] |

| ~220 - 240 nm | π → π | 1,3-Thiazole Ring | Thiazole itself shows a strong π → π transition in this region. The substitution pattern is expected to influence the exact position. |

| < 220 nm | π → π* (E-band) | 4-Chlorophenyl Ring | The primary, more intense E-band of substituted benzenes typically appears at shorter wavelengths, often below the measurement range of standard instruments but may be visible as a shoulder.[11] |

The presence of non-bonding electrons on the nitrogen, sulfur, and oxygen atoms could theoretically lead to n → π* transitions. However, these are often of much lower intensity and may be obscured by the stronger π → π* absorptions.[8] The overall spectrum will be a composite of the absorptions from both ring systems.

Conclusion

This guide establishes a detailed protocol and predictive framework for the baseline spectroscopic characterization of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole. The predicted IR spectrum is defined by characteristic absorptions for its aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), C=N (~1600 cm⁻¹), aromatic C=C (~1590-1450 cm⁻¹), strong aryl-ether C-O (~1240 cm⁻¹), and para-substituted C-H bend (~830 cm⁻¹) vibrations. The predicted UV-Vis spectrum is characterized by a strong π → π* transition around 260-280 nm, originating from the substituted chlorophenyl chromophore. These spectroscopic signatures provide a reliable and verifiable baseline for confirming the structural identity and purity of this compound in research and development settings.

References

-

MDPI. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria Repository. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 22). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Retrieved from [Link]

-

Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

ACS Publications. (2014, December 15). Sensitive Surface-Enhanced Raman Spectroscopy (SERS) Detection of Organochlorine Pesticides by Alkyl Dithiol-Functionalized Metal Nanoparticles-Induced Plasmonic Hot Spots. Analytical Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. repository.up.ac.za [repository.up.ac.za]

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Introduction: The Significance of the Thiazole Scaffold